PTH-tyrosine

Description

The exact mass of the compound Tyrosine phenylthiohydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

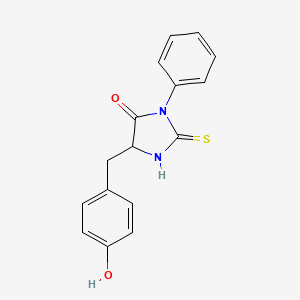

5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFDDJINTNHAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952067 | |

| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4332-95-0, 29588-08-7 | |

| Record name | Tyrosine phenylthiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4332-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinone, 5-((4-hydroxyphenyl)methyl)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004332950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-((4-Hydroxyphenyl)methyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine phenylthiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(4-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylthiohydantoin-Tyrosine: A Cornerstone of Edman Degradation for Protein Sequencing

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylthiohydantoin-tyrosine (PTH-tyrosine), its formation, and its critical role in the Edman degradation method for N-terminal protein sequencing. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary knowledge for successful protein sequence analysis.

Introduction to this compound and Edman Degradation

Protein sequencing is fundamental to understanding protein structure and function, which is paramount in various fields, including drug discovery and development. The Edman degradation, a method developed by Pehr Edman, remains a cornerstone of N-terminal protein sequencing.[1] This iterative process sequentially removes one amino acid at a time from the amino-terminus of a protein or peptide.[2]

The core of this method lies in the formation of a stable phenylthiohydantoin (PTH) derivative of the N-terminal amino acid, which is then cleaved and identified. When the N-terminal amino acid is tyrosine, the resulting derivative is this compound. The identification of each PTH-amino acid in sequential cycles reveals the primary structure of the polypeptide chain.[3]

The Chemistry of this compound Formation

The formation of this compound is a key step in the Edman degradation cycle. The overall process can be divided into three main stages: coupling, cleavage, and conversion.

Coupling: Under mildly alkaline conditions, the Edman reagent, phenyl isothiocyanate (PITC), reacts with the free alpha-amino group of the N-terminal tyrosine residue to form a phenylthiocarbamoyl-peptide (PTC-peptide).[4]

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the peptide bond between the first and second amino acids. This releases the N-terminal tyrosine as an unstable anilinothiazolinone (ATZ) derivative (ATZ-tyrosine), leaving the rest of the peptide chain intact for the next cycle.[3]

Conversion: The ATZ-tyrosine is extracted and then converted to the more stable this compound by treatment with aqueous acid. This stable derivative is then identified.[3]

Below is a diagram illustrating the chemical transformation of an N-terminal tyrosine residue during Edman degradation.

Quantitative Analysis of this compound

The identification of this compound and other PTH-amino acids is most commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The retention time of the unknown PTH derivative is compared to that of a known standard. Mass spectrometry (MS) can also be used for confirmation, providing a precise mass-to-charge ratio (m/z).

| PTH-Amino Acid | Abbreviation | Typical RP-HPLC Retention Time (min) [Relative] | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| PTH-Aspartic Acid | D | Early eluting | 251.24 | 251.0412 |

| PTH-Glutamic Acid | E | Early eluting | 265.27 | 265.0569 |

| PTH-Asparagine | N | Early eluting | 250.26 | 250.0572 |

| PTH-Serine | S | Early eluting | 223.24 | 223.0463 |

| PTH-Glutamine | Q | Early eluting | 264.28 | 264.0729 |

| PTH-Threonine | T | Early eluting | 237.27 | 237.0620 |

| PTH-Glycine | G | Intermediate | 193.21 | 193.0307 |

| PTH-Histidine | H | Intermediate | 273.29 | 273.0678 |

| PTH-Alanine | A | Intermediate | 207.24 | 207.0463 |

| PTH-Arginine | R | Intermediate | 292.34 | 292.1049 |

| PTH-Proline | P | Intermediate | 233.28 | 233.0620 |

| This compound | Y | Intermediate | 299.34 | 299.0776 |

| PTH-Valine | V | Late eluting | 235.30 | 235.0776 |

| PTH-Methionine | M | Late eluting | 267.36 | 267.0493 |

| PTH-Cysteine | C | Variable (often modified) | 239.29 | 239.0259 |

| PTH-Isoleucine | I | Late eluting | 249.32 | 249.0933 |

| PTH-Leucine | L | Late eluting | 249.32 | 249.0933 |

| PTH-Phenylalanine | F | Late eluting | 283.34 | 283.0776 |

| PTH-Tryptophan | W | Late eluting | 322.37 | 322.0882 |

| PTH-Lysine | K | Late eluting | 264.34 | 264.1089 |

Note: Retention times are highly dependent on the specific HPLC system, column, and gradient conditions. The values are presented as relative elution order.

The UV absorbance spectrum of the phenylthiohydantoin ring provides a means for detection. For tyrosine, the phenolic side chain also contributes to its UV absorbance, with absorption maxima around 275 nm.[1][5]

Experimental Protocols

Detailed and meticulous experimental procedures are crucial for successful N-terminal sequencing. The following sections outline the key protocols.

Sample Preparation

The quality of the protein or peptide sample is paramount for obtaining reliable sequence data. The sample must be free of interfering substances such as salts, detergents, and free amino acids.[6]

Protocol 1: Protein Precipitation (Chloroform/Methanol) [7]

This protocol is effective for removing salts and some detergents.

-

To 100 µL of protein solution, add 400 µL of methanol. Vortex thoroughly.

-

Add 100 µL of chloroform. Vortex.

-

Add 300 µL of water. Vortex.

-

Centrifuge at 14,000 x g for 1 minute. The protein will precipitate at the interface of the aqueous and organic layers.

-

Carefully remove the upper aqueous layer.

-

Add 400 µL of methanol to the remaining organic layer and protein pellet. Vortex.

-

Centrifuge at 14,000 x g for 2 minutes to pellet the protein.

-

Carefully remove the supernatant.

-

Dry the protein pellet in a vacuum centrifuge.

Protocol 2: Electroblotting onto PVDF Membrane [8][9]

This is a common method for preparing samples from SDS-PAGE gels.

-

Perform SDS-PAGE to separate the protein of interest.

-

Equilibrate the gel in transfer buffer (e.g., CAPS buffer, pH 11, with 10% methanol).

-

Pre-wet a PVDF membrane (sequencing grade) in 100% methanol for a few seconds until it becomes translucent, then transfer it to the transfer buffer.

-

Assemble the electroblotting sandwich and transfer the protein from the gel to the PVDF membrane.

-

After transfer, stain the membrane with a suitable stain (e.g., Coomassie Blue R-250) to visualize the protein bands.

-

Destain the membrane and rinse thoroughly with high-purity water.

-

Excise the protein band of interest with a clean scalpel.

Automated Edman Degradation

Modern protein sequencing is performed on automated sequencers. The excised PVDF membrane containing the protein is loaded directly into the instrument's reaction cartridge. The instrument then performs the Edman degradation cycles automatically.

The general steps performed by the sequencer in each cycle are:

-

Coupling: The N-terminal amino acid is reacted with PITC in a basic solution (e.g., N-methylpiperidine).

-

Wash: Excess reagents and by-products are washed away with organic solvents (e.g., ethyl acetate).

-

Cleavage: The N-terminal amino acid derivative is cleaved from the peptide using TFA.

-

Extraction: The cleaved ATZ-amino acid is extracted with an organic solvent (e.g., chlorobutane).

-

Conversion: The ATZ-amino acid is transferred to a conversion flask and converted to the stable PTH-amino acid with aqueous acid.

-

Injection: The PTH-amino acid is injected into the online HPLC system for identification.

HPLC Analysis of this compound

The identification of this compound is based on its retention time compared to a standard.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., acetate or phosphate buffer) with a small percentage of organic solvent.

-

Mobile Phase B: Organic solvent (e.g., acetonitrile).

-

Gradient: A linear gradient from a low to a high concentration of mobile phase B.

-

Detection: UV detector at 269 nm.

The chromatogram from each cycle is analyzed, and the peak corresponding to a standard PTH-amino acid is identified. The sequence is then reconstructed based on the order of appearance of the PTH-amino acids in consecutive cycles.

Troubleshooting and Considerations

-

Blocked N-terminus: If the N-terminal amino group is chemically modified (e.g., acetylated), the Edman degradation will not proceed.[10]

-

Low Yield: Poor sample purity, inefficient transfer to the PVDF membrane, or sample loss during preparation can lead to low yields of PTH-amino acids.

-

Signal Lag: Incomplete coupling or cleavage reactions can cause a small amount of the N-terminal amino acid to be carried over to the next cycle, resulting in "lag" peaks in the chromatogram.

-

Ambiguous Residues: Some amino acids, like serine and threonine, are prone to degradation during the process, which can make their identification challenging. Cysteine is typically modified before sequencing for stable detection.

Conclusion

This compound is the specific derivative formed when tyrosine is the N-terminal amino acid in a protein or peptide undergoing Edman degradation. Its successful formation and identification are integral to this powerful protein sequencing technique. By understanding the underlying chemistry, adhering to meticulous experimental protocols, and being aware of potential challenges, researchers can effectively utilize Edman degradation to elucidate the primary structure of proteins, a critical step in advancing biological and pharmaceutical research.

References

- 1. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ehu.eus [ehu.eus]

- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. abrf.memberclicks.net [abrf.memberclicks.net]

- 7. cib.csic.es [cib.csic.es]

- 8. Laboratory of Biomolecular Analysis [protein.osaka-u.ac.jp]

- 9. cib.csic.es [cib.csic.es]

- 10. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

PTH-Tyrosine Formation in Edman Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of phenylthiohydantoin (PTH)-tyrosine during Edman degradation, a cornerstone technique for N-terminal protein sequencing. This document delves into the core chemistry, potential side reactions, quantitative aspects, and detailed experimental protocols relevant to the analysis of tyrosine residues.

Introduction to Edman Degradation

Developed by Pehr Edman, Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[1] The process involves a cyclical series of chemical reactions that label and cleave the N-terminal amino acid without hydrolyzing the rest of the peptide bonds.[1][2] This allows for the sequential identification of amino acid residues. The automation of this process has made it a highly efficient and sensitive technique, requiring only picomolar amounts of a peptide sample.[1][3]

The Edman degradation cycle consists of three primary steps:

-

Coupling: The peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal α-amino group.[1][4]

-

Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[3][4]

-

Conversion: The unstable ATZ-amino acid is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[3][5] This stable PTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC).[3][4]

The Chemistry of PTH-Tyrosine Formation

When the N-terminal amino acid of a peptide is tyrosine, it undergoes the standard Edman degradation chemistry to form this compound. The phenolic hydroxyl group on the tyrosine side chain is generally stable throughout the process, allowing for its successful identification.

Core Reaction

The formation of this compound follows the canonical Edman degradation pathway. The free α-amino group of the N-terminal tyrosine residue acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of PITC. This coupling reaction, performed under basic conditions, results in the formation of a PTC-peptide. Subsequent treatment with anhydrous TFA leads to the cleavage of the first peptide bond and the release of the N-terminal tyrosine as an ATZ-tyrosine derivative. Finally, the ATZ-tyrosine is converted to the stable this compound in the presence of aqueous acid, which is then ready for HPLC analysis.

Potential Side Reactions

While the Edman degradation of tyrosine is generally straightforward, a potential side reaction that can occur is the dehydroxylation of the tyrosine side chain. This can happen to a minor extent under the acidic conditions of the cleavage and conversion steps. Dehydroxylation would result in the formation of PTH-phenylalanine, potentially leading to misidentification of the amino acid residue at that position. However, with modern automated sequencers and optimized protocols, this side reaction is typically minimal.

Another consideration is the potential for modification of the hydroxyl group. While PITC primarily reacts with the N-terminal α-amino group, side reactions with nucleophilic side chains can occur. However, the phenolic hydroxyl group of tyrosine is a weaker nucleophile than the α-amino group, and under the controlled basic conditions of the coupling step, significant reaction at the hydroxyl group is not a major issue.

Data Presentation

Quantitative analysis in Edman degradation is crucial for accurate sequence determination. The yield of each PTH-amino acid is monitored across the sequencing cycles.

| Parameter | Typical Value/Range | Notes |

| Repetitive Yield | > 95% | The efficiency of each complete cycle of Edman degradation.[1] This high yield is crucial for sequencing longer peptides. |

| Initial Yield | Variable | The amount of PTH-amino acid detected in the first cycle, dependent on the amount and purity of the sample. |

| This compound Recovery | Generally high | While susceptible to some degradation, the recovery of this compound is typically sufficient for unambiguous identification. |

| HPLC Retention Time | Instrument and column dependent | This compound has a characteristic retention time that is used for its identification. This is determined by running a standard mixture of PTH-amino acids. |

Experimental Protocols

Automated Edman Degradation of a Tyrosine-Containing Peptide

This protocol outlines the general steps for sequencing a peptide containing tyrosine using an automated protein sequencer.

Materials:

-

Purified peptide sample (1-100 picomoles) dissolved in an appropriate solvent (e.g., 0.1% TFA in water).

-

Reagents and solvents for the specific automated protein sequencer (e.g., PITC, TFA, acetonitrile, ethyl acetate).

-

PTH-amino acid standards.

Procedure:

-

Sample Preparation: Dissolve the purified peptide sample in a suitable volatile solvent.

-

Sample Loading: Apply the sample to the sample support (e.g., a PVDF membrane or a glass fiber disk) as per the instrument's instructions.

-

Sequencing Program: Select the appropriate sequencing program on the automated sequencer. A standard program for sequencing peptides is generally suitable for those containing tyrosine.

-

Initiate the Run: Start the automated sequencing run. The instrument will perform the cycles of coupling, cleavage, and conversion automatically.

-

Data Analysis: The online HPLC system will separate and detect the PTH-amino acid released at each cycle. The data analysis software will identify each PTH-amino acid based on its retention time compared to the PTH-amino acid standards. The software generates a chromatogram for each cycle, and the sequence is deduced from the major PTH-amino acid detected in sequential cycles.

Synthesis of this compound Standard

A this compound standard is essential for the accurate identification of tyrosine residues during HPLC analysis.

Materials:

-

L-Tyrosine

-

Phenyl isothiocyanate (PITC)

-

Pyridine

-

Water

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Coupling: Dissolve L-tyrosine in a mixture of pyridine and water (1:1 v/v). Add PITC and stir the reaction at room temperature for 1-2 hours.

-

Extraction: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the PTC-tyrosine into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Cyclization and Conversion: Dissolve the dried PTC-tyrosine in anhydrous TFA and heat at 50-60°C for 30-60 minutes to effect cleavage and conversion to this compound.

-

Purification: Evaporate the TFA under a stream of nitrogen. The crude this compound can be purified by recrystallization from a solvent mixture such as ethyl acetate/hexane or by silica gel chromatography.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, mass spectrometry, and melting point determination.

HPLC Analysis of PTH-Amino Acids

Materials:

-

PTH-amino acid standard mixture (including this compound).

-

HPLC system with a UV detector (detection at 269 nm).

-

Reversed-phase C18 column.

-

Mobile Phase A: Aqueous buffer (e.g., 5% tetrahydrofuran in water with an acetate or phosphate buffer system).

-

Mobile Phase B: Acetonitrile or methanol.

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

-

Standard Injection: Inject a known amount of the PTH-amino acid standard mixture.

-

Gradient Elution: Run a gradient program, typically starting with a low percentage of Mobile Phase B and increasing it over time to elute all the PTH-amino acids.

-

Detection: Monitor the elution of the PTH-amino acids at 269 nm.

-

Retention Time Determination: Determine the retention time for each PTH-amino acid, including this compound.

-

Sample Injection: Inject the PTH-amino acid sample obtained from a cycle of Edman degradation.

-

Identification: Compare the retention time of the peak in the sample chromatogram with the retention times of the standards to identify the amino acid.

Mandatory Visualizations

Caption: The cyclical process of Edman degradation.

Caption: Chemical pathway for this compound formation.

Caption: Automated Edman sequencing workflow.

References

Chemical structure and properties of Phenylthiohydantoin-tyrosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylthiohydantoin-tyrosine (PTH-tyrosine) is a crucial derivative formed during the sequential degradation of peptides and proteins, a process fundamental to proteomics and protein chemistry. This technical guide provides a comprehensive overview of the chemical structure, properties, and, most notably, the application of this compound in the Edman degradation technique for N-terminal amino acid sequencing. Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are included to serve as a practical resource for researchers in the field.

Chemical Structure and Properties

Phenylthiohydantoin-tyrosine is the derivative of the amino acid tyrosine formed after it has been cleaved from the N-terminus of a peptide during Edman degradation.[1] The core structure consists of a hydantoin ring substituted with a phenyl group and a sulfur atom, and the side chain of the original amino acid.

The IUPAC name for this compound is (5S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one.[2] Its chemical structure is depicted below.

Caption: Chemical structure of Phenylthiohydantoin-tyrosine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₂S | [3][4] |

| Molecular Weight | 298.36 g/mol | [4] |

| IUPAC Name | (5S)-5-[(4-hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one | [3] |

| CAS Number | 4332-95-0 | [4] |

| Appearance | White to slightly yellow powder | [5] |

| Melting Point | 217 - 225 °C | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage Conditions | Store at ≤ -10 °C | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification of PTH-amino acids following their separation. While comprehensive spectral data for this compound is best obtained experimentally, the following table outlines the expected spectroscopic characteristics.

| Spectroscopic Technique | Expected Characteristics |

| UV-Visible Spectroscopy | Absorption maxima are expected in the UV region due to the presence of the phenyl and hydroxyphenyl aromatic rings, as well as the thiohydantoin core. The exact λmax and molar absorptivity would be determined in a specific solvent. The phenolic side chain of tyrosine typically absorbs around 275-280 nm.[4] |

| Infrared (IR) Spectroscopy | Characteristic peaks would include N-H stretching, C=O (amide) stretching, C=S stretching, and aromatic C-H and C=C stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the phenyl, hydroxyphenyl, and hydantoin moieties, as well as the methylene group of the tyrosine side chain. The chemical shifts would be dependent on the solvent used. |

Role in Edman Degradation

The primary significance of this compound is its role as the identifiable product of the N-terminal tyrosine residue in the Edman degradation process.[1] This method, developed by Pehr Edman, allows for the sequential determination of the amino acid sequence of a peptide or protein. The overall workflow of the Edman degradation is a cyclical process involving three key steps: coupling, cleavage, and conversion.[1][3]

Caption: The workflow of the Edman degradation process.

Experimental Protocols

Synthesis of Phenylthiohydantoin-Tyrosine

While this compound is commercially available, it can also be synthesized in the laboratory. The synthesis generally follows the principles of the Edman degradation chemistry, starting with the free amino acid.

Materials:

-

L-Tyrosine

-

Phenyl isothiocyanate (PITC)

-

Pyridine

-

Water

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate)

Procedure:

-

Coupling Reaction:

-

Dissolve L-tyrosine in a mixture of pyridine and water (e.g., 1:1 v/v).

-

Add phenyl isothiocyanate to the solution and stir at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1-2 hours) to form the phenylthiocarbamoyl (PTC) derivative.

-

Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

-

-

Cyclization and Cleavage (Conversion to ATZ):

-

After the coupling reaction is complete, acidify the mixture with a strong acid like HCl to induce cyclization and cleavage, forming the anilinothiazolinone (ATZ) derivative of tyrosine.

-

-

Conversion to this compound:

-

Heat the ATZ-tyrosine in an acidic solution (e.g., 1 M HCl) at an elevated temperature (e.g., 80°C) for a short period (e.g., 10 minutes) to facilitate the rearrangement to the more stable phenylthiohydantoin (PTH) derivative.[6]

-

-

Purification:

-

Extract the this compound from the aqueous solution using an organic solvent like ethyl acetate.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as hot acetic acid, to obtain pure this compound.[6]

-

Edman Degradation for N-Terminal Sequencing

The following is a generalized protocol for a single cycle of manual Edman degradation. Automated sequencers perform these steps in a programmed manner.

Materials:

-

Peptide sample

-

Phenyl isothiocyanate (PITC)

-

Coupling buffer (e.g., N-methylmorpholine in water/methanol)

-

Trifluoroacetic acid (TFA), anhydrous

-

Conversion solution (e.g., 25% aqueous TFA)

-

Extraction solvents (e.g., n-butyl chloride, ethyl acetate)

-

HPLC system with a suitable column for PTH-amino acid separation

-

PTH-amino acid standards

Procedure:

-

Coupling:

-

The purified peptide is immobilized on a solid support.

-

A solution of PITC in a basic buffer is passed over the sample to allow the coupling reaction with the N-terminal amino group to proceed.

-

-

Cleavage:

-

After washing away excess reagents, anhydrous TFA is delivered to the sample to cleave the N-terminal PTC-amino acid as an ATZ-amino acid.

-

-

Extraction:

-

The ATZ-amino acid is selectively extracted with an organic solvent.

-

-

Conversion:

-

The extracted ATZ-amino acid is heated in an aqueous acidic solution to convert it into the stable PTH-amino acid.

-

-

Identification:

-

The resulting PTH-amino acid is injected into an HPLC system.

-

The retention time of the sample peak is compared to the retention times of known PTH-amino acid standards to identify the N-terminal amino acid.

-

-

Next Cycle:

-

The remaining peptide on the solid support is subjected to the next cycle of Edman degradation.

-

Conclusion

Phenylthiohydantoin-tyrosine is an indispensable molecule in the field of protein chemistry. Its formation and identification through the Edman degradation process have been fundamental to our understanding of protein structure and function. This technical guide provides researchers with the essential information on the chemical properties of this compound and detailed protocols for its synthesis and application in protein sequencing. The provided diagrams and tables serve as a quick reference for laboratory work. While mass spectrometry-based methods have become prominent in proteomics, the precision of Edman degradation for N-terminal sequencing ensures the continued relevance of this compound in modern biochemical research.

References

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. Tyrosine phenylthiohydantoin | C16H14N2O2S | CID 738316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 4. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and characterization of 5-(4-hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin, the phenylthiohydantoin derivative of 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective of PTH-Amino Acid Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of Phenylthiohydantoin (PTH)-amino acid analysis, a cornerstone of protein sequencing. From its manual inception to the sophisticated automated systems of today, this guide details the evolution of the methodology, offering in-depth experimental protocols, comparative quantitative data, and logical workflows to provide a thorough understanding of this pivotal technique.

Introduction: The Dawn of Protein Sequencing

Prior to the mid-20th century, the precise sequence of amino acids in a protein was a mystery.[1] Early methods provided insights into the amino acid composition but fell short of revealing their linear arrangement.[2] The breakthrough came in 1950 when Pehr Edman introduced a method for the stepwise degradation of peptides from the N-terminus, a process that would come to be known as the Edman degradation.[1][2][3] This innovative approach allowed for the sequential removal and identification of amino acids without hydrolyzing the entire peptide chain, revolutionizing the field of protein chemistry.

The Edman Degradation: A Step-by-Step Chemical Process

The Edman degradation is a cyclical chemical reaction that occurs in three main stages: coupling, cleavage, and conversion.[3] This process systematically removes the N-terminal amino acid, which is then identified as its PTH derivative.

The Core Chemistry

The fundamental principle of the Edman degradation involves the reaction of the free N-terminal amino group of a peptide with phenylisothiocyanate (PITC) under alkaline conditions. This forms a phenylthiocarbamoyl-peptide (PTC-peptide). Subsequently, under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as an anilinothiazolinone (ATZ)-amino acid. The final step involves the conversion of the unstable ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid, which can then be identified. The shortened peptide is then ready for the next cycle of degradation.

The Manual Era: A Laborious but Groundbreaking Technique

In its infancy, the Edman degradation was a purely manual process, demanding significant technical skill and patience.[1] Each cycle of coupling, cleavage, and conversion was performed in separate test tubes, and the resulting PTH-amino acid was identified using paper or thin-layer chromatography.

Experimental Protocol: Manual Edman Degradation (circa 1950s)

Materials:

-

Peptide sample (lyophilized)

-

Phenylisothiocyanate (PITC)

-

Pyridine

-

Benzene

-

Anhydrous trifluoroacetic acid (TFA)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Nitrogen gas source

-

Glass reaction tubes

-

Water bath

-

Centrifuge

Procedure:

-

Coupling:

-

Dissolve the peptide sample in a pyridine-water solution.

-

Add a solution of PITC in pyridine.

-

Incubate the mixture at 40°C for 1-2 hours under a nitrogen atmosphere.

-

Lyophilize the sample to remove the pyridine and excess PITC.

-

-

Washing:

-

Wash the dried residue with benzene to remove unreacted PITC and byproducts.

-

Centrifuge and discard the supernatant. Repeat the wash.

-

-

Cleavage:

-

Add anhydrous TFA to the dried residue.

-

Incubate at room temperature for 30-60 minutes under nitrogen.

-

Evaporate the TFA with a stream of nitrogen.

-

-

Extraction:

-

Add water to the residue.

-

Extract the ATZ-amino acid with ethyl acetate.

-

Separate the organic and aqueous layers by centrifugation. The aqueous layer contains the shortened peptide for the next cycle.

-

-

Conversion:

-

Transfer the ethyl acetate layer containing the ATZ-amino acid to a clean tube.

-

Evaporate the solvent.

-

Add 1N HCl and incubate at 80°C for 10 minutes to convert the ATZ-amino acid to the PTH-amino acid.

-

Lyophilize the sample to dryness.

-

-

Identification:

-

Dissolve the PTH-amino acid residue in a small volume of solvent (e.g., acetone).

-

Spot the solution onto chromatography paper or a TLC plate alongside known PTH-amino acid standards.

-

Develop the chromatogram using an appropriate solvent system.

-

Visualize the spots (e.g., with iodine vapor or under UV light) and identify the unknown PTH-amino acid by comparing its Rf value to the standards.

-

Evolution of PTH-Amino Acid Identification Techniques

The identification of the cleaved PTH-amino acid is the final and crucial step of each Edman cycle. Over the decades, the methods for this identification have evolved significantly in terms of sensitivity, resolution, and speed.

Paper Chromatography (1950s)

The earliest method for PTH-amino acid identification was paper chromatography.[3] This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system).

Experimental Protocol: Paper Chromatography of PTH-Amino Acids

-

Stationary Phase: Whatman No. 1 chromatography paper.

-

Mobile Phase (Solvent System): A common system was a mixture of n-butanol, acetic acid, and water.[2]

-

Procedure:

-

The dried PTH-amino acid residue is dissolved in a minimal amount of a volatile solvent.

-

The solution is carefully spotted onto a line drawn on the chromatography paper, alongside spots of known PTH-amino acid standards.

-

The paper is suspended in a sealed chromatography tank containing the mobile phase, ensuring the spots are above the solvent level.

-

The solvent moves up the paper by capillary action, separating the PTH-amino acids.

-

After the solvent front has reached a desired height, the paper is removed, and the solvent front is marked.

-

The paper is dried, and the spots are visualized (e.g., using iodine vapor).

-

The Rf value (distance traveled by the spot / distance traveled by the solvent front) of the unknown is calculated and compared to the standards for identification.

-

Thin-Layer Chromatography (TLC) (1960s)

TLC offered improved resolution and speed compared to paper chromatography. It utilizes a thin layer of adsorbent material (e.g., silica gel) coated on a solid support (e.g., a glass plate).

Experimental Protocol: Thin-Layer Chromatography of PTH-Amino Acids

-

Stationary Phase: Silica gel G plates.

-

Mobile Phase (Solvent Systems): A variety of solvent systems were used, often in a two-dimensional approach for better separation. For example:

-

First dimension: Chloroform/methanol (9:1, v/v).

-

Second dimension: Chloroform/formic acid (20:1, v/v).

-

-

Procedure:

-

The PTH-amino acid sample and standards are spotted onto the TLC plate.

-

The plate is placed in a developing tank containing the first solvent system.

-

After development, the plate is removed, dried, and then rotated 90 degrees and placed in a second tank with a different solvent system for development in the second dimension.

-

After the second development, the plate is dried, and the spots are visualized under UV light or with a spray reagent.

-

Identification is based on the Rf values in both dimensions.

-

Gas Chromatography (GC) (1970s)

The advent of gas chromatography provided a more quantitative and automated approach to PTH-amino acid identification. For GC analysis, the PTH-amino acids are often derivatized to increase their volatility.

Experimental Protocol: Gas Chromatography of PTH-Amino Acids

-

Derivatization: PTH-amino acids are often converted to their more volatile trimethylsilyl (TMS) derivatives by reacting with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).

-

Stationary Phase: A variety of packed or capillary columns were used, with stationary phases like OV-1 or SE-30.

-

Carrier Gas: Typically an inert gas like nitrogen or helium.

-

Procedure:

-

The dried PTH-amino acid is derivatized to its TMS ether.

-

A small volume of the derivatized sample is injected into the heated injection port of the gas chromatograph.

-

The sample is vaporized and carried by the inert gas through the column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase.

-

A detector (e.g., flame ionization detector - FID) records the elution of each compound.

-

Identification is based on the retention time of the unknown peak compared to the retention times of known derivatized PTH-amino acid standards.

-

High-Performance Liquid Chromatography (HPLC) (1980s-Present)

Reverse-phase HPLC (RP-HPLC) became the gold standard for PTH-amino acid analysis due to its high resolution, sensitivity, and speed.[3] This technique is now integrated into modern automated protein sequencers.

Experimental Protocol: Reverse-Phase HPLC of PTH-Amino Acids

-

Stationary Phase: Typically a C18 (octadecylsilyl) bonded silica column.

-

Mobile Phase: A gradient of two solvents is commonly used. For example:

-

Solvent A: Aqueous buffer (e.g., sodium acetate) at a specific pH.

-

Solvent B: Acetonitrile or methanol.

-

-

Procedure:

-

The PTH-amino acid sample is dissolved in a suitable solvent and injected into the HPLC system.

-

The sample is carried by the mobile phase through the C18 column.

-

A gradient of increasing organic solvent (Solvent B) is used to elute the PTH-amino acids based on their hydrophobicity.

-

A UV detector monitors the column effluent at a specific wavelength (e.g., 269 nm) to detect the eluting PTH-amino acids.

-

Identification is based on the retention time of the unknown peak compared to a standard chromatogram of known PTH-amino acids.

-

Automation: The Rise of the Sequenator

The laborious nature of manual Edman degradation spurred the development of automated instruments. In 1967, Edman and Begg introduced the first automated protein "sequenator".[1] This "spinning cup" instrument automated the coupling and cleavage steps, significantly increasing the efficiency of protein sequencing.

The "Spinning Cup" Sequenator (e.g., Beckman 890C)

This instrument utilized a spinning glass cup in which the protein or peptide was immobilized as a thin film. Reagents and solvents were automatically added and removed from the cup. The cleaved ATZ-amino acid was then collected for manual conversion and identification.

The Gas-Phase Sequenator (e.g., Applied Biosystems 470A)

A significant advancement came in the 1980s with the development of the gas-phase sequencer.[4] In this design, some of the reagents were delivered as vapors, which reduced sample loss and allowed for the analysis of smaller amounts of protein. These instruments also incorporated online HPLC systems for the automated identification of PTH-amino acids, making the entire process from degradation to identification fully automated.

Quantitative Comparison of PTH-Amino Acid Analysis Methods

The evolution of PTH-amino acid analysis has been marked by dramatic improvements in sensitivity, speed, and efficiency. The following tables summarize the approximate quantitative performance of the different methodologies throughout their historical development.

Table 1: Evolution of PTH-Amino Acid Identification Techniques

| Technique | Era of Prominence | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Analysis Time per Residue |

| Paper Chromatography | 1950s - 1960s | Cellulose paper | n-Butanol/Acetic Acid/Water | Several hours |

| Thin-Layer Chromatography (TLC) | 1960s - 1970s | Silica gel | Chloroform/Methanol, Chloroform/Formic Acid | 1-2 hours |

| Gas Chromatography (GC) | 1970s - 1980s | Silicone-based (e.g., OV-1) | Nitrogen or Helium | 30-60 minutes |

| High-Performance Liquid Chromatography (HPLC) | 1980s - Present | C18 reverse-phase silica | Acetonitrile/Aqueous buffer gradient | 15-30 minutes |

Table 2: Performance Comparison of Edman Degradation Methods

| Method | Typical Sensitivity | Repetitive Yield per Cycle | Maximum Reliable Sequence Length | Cycle Time |

| Manual Edman Degradation | 10-50 nanomoles | ~90-95% | 10-20 residues | > 4 hours |

| "Spinning Cup" Sequenator | 1-10 nanomoles | ~98% | 40-60 residues | ~90 minutes |

| Gas-Phase Sequenator | 10-100 picomoles | >99% | >50 residues | ~45-60 minutes |

| Modern Pulsed-Liquid/Gas-Phase Sequencers | 1-10 picomoles | >99.5% | >70 residues | ~30-45 minutes |

Conclusion: The Enduring Legacy of PTH-Amino Acid Analysis

While mass spectrometry has emerged as a powerful tool for high-throughput proteomics, Edman degradation remains a valuable and highly accurate method for N-terminal protein sequencing.[2][5] Its historical development, from a meticulous manual procedure to a fully automated process, represents a remarkable journey of scientific innovation. The principles established by Pehr Edman continue to provide a solid foundation for protein characterization, playing a crucial role in basic research, biotechnology, and the development of therapeutic proteins.

References

The Chemistry of Phenylisothiocyanate (PITC) Reaction with Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reaction between phenylisothiocyanate (PITC) and the amino acid tyrosine. PITC, commonly known as Edman's reagent, is a cornerstone in protein chemistry, primarily utilized for the sequential degradation of amino acids from the N-terminus of peptides and for the derivatization of amino acids for chromatographic analysis. Understanding the nuances of its reaction with specific amino acids, such as tyrosine, is critical for accurate protein sequencing and quantitative amino acid analysis.

Core Chemistry of the PITC Reaction

The reaction of PITC with an amino acid, including tyrosine, occurs at the alpha-amino group. This reaction is the foundation of the Edman degradation process, which allows for the stepwise removal and identification of amino acids from a peptide chain[1][2][3]. The reaction proceeds in two main steps under different pH conditions.

First, under mildly alkaline conditions, the lone pair of electrons on the nitrogen of the uncharged N-terminal amino group attacks the electrophilic carbon of the isothiocyanate group of PITC. This nucleophilic addition forms a phenylthiocarbamoyl (PTC) derivative of the amino acid[1][4][5].

Subsequently, under acidic conditions, the sulfur atom of the PTC derivative attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact[1][6]. The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which can be identified using chromatographic methods like HPLC[1][3][7].

It is a crucial point that PITC does not react with the phenolic hydroxyl group of the tyrosine side chain. Unlike some other derivatizing agents, PITC does not yield disubstituted tyrosine derivatives, ensuring a specific and predictable reaction at the N-terminus[8][9].

Optimal Reaction Conditions and Byproducts

The efficiency of the PITC reaction is dependent on specific experimental conditions. The coupling reaction requires a mildly alkaline pH to ensure the N-terminal amino group is uncharged and thus nucleophilic[1][4]. A common coupling solution consists of a mixture of acetonitrile, pyridine, triethylamine, and water[8]. The reaction is typically rapid, often completing within 5-10 minutes at room temperature[8].

Excess PITC and its byproducts, such as phenylthiourea, can interfere with the analysis of the PTH-amino acids. Therefore, it is essential to remove them after the coupling step. Due to the volatility of PITC, this is often achieved by evaporation under a vacuum[8][9]. Alternatively, an extraction with a non-polar solvent like n-hexane can be employed[10]. When ethanol is present in the coupling solution, a byproduct identified as diethoxy(phenylamino)methanethiol may form[11].

Quantitative Data

The PITC derivatization method allows for highly sensitive detection of amino acids, with detection limits routinely reaching the picomole level when using UV detection at 254 nm[8][12]. The stability of the resulting PTC-amino acids is a notable advantage, particularly in the pH range of 5 to 7.5[8][9].

| Parameter | Value | Reference |

| Detection Limit | < 1 pmol | [12] |

| UV Detection Wavelength | 254 nm | [13] |

| PTC-Amino Acid Stability (pH) | 5.0 - 7.5 | [8][9] |

| Recovery for Derivatized Phenylalanine | 85% | [14] |

| Recovery for Derivatized Tyrosine | 90% | [14][15] |

Experimental Protocols

Below are detailed methodologies for the derivatization of amino acids with PITC for subsequent HPLC analysis.

Protocol 1: Derivatization of Amino Acid Standards

This protocol is adapted from a standard procedure for derivatizing an amino acid standard mix[8].

Materials:

-

Amino Acid Standard Solution

-

Coupling Solution: Acetonitrile:Pyridine:Triethylamine:H₂O (10:5:2:3 by volume)

-

Phenylisothiocyanate (PITC)

-

Analysis Solvent: e.g., 0.05 M ammonium acetate

Methodology:

-

Pipette a known amount of the amino acid standard solution into a small reaction tube.

-

Evaporate the solution to dryness using a rotary evaporator or a vacuum centrifuge.

-

Dissolve the dried amino acid residue in 100 µL of the Coupling Solution.

-

Add 5 µL of PITC to the solution.

-

Allow the reaction to proceed for 5 minutes at room temperature.

-

Evaporate the sample to dryness under high vacuum to remove excess PITC and other volatile components.

-

Re-dissolve the resulting PTC-amino acids in a suitable volume (e.g., 250 µL) of the Analysis Solvent.

-

The sample is now ready for injection into the HPLC system for analysis.

Protocol 2: Derivatization for Analysis of 18 Natural Amino Acids

This protocol provides an alternative derivatization procedure[10].

Materials:

-

Amino Acid Sample Solution

-

Derivatization Solution: 1 mol/L triethylamine in acetonitrile and 0.2 mol/L PITC in acetonitrile.

-

n-hexane

-

Deionized water

Methodology:

-

In a 1.5 mL centrifuge tube, mix 200 µL of the amino acid sample solution with 100 µL of 1 mol/L triethylamine-acetonitrile solution and 100 µL of 0.2 mol/L PITC-acetonitrile solution.

-

Mix the solution thoroughly and let it react for 1 hour at ambient temperature.

-

Add 400 µL of n-hexane to the reaction mixture and shake gently for 5-10 seconds to extract excess PITC.

-

Allow the phases to separate, and carefully pipette 200 µL of the lower aqueous layer.

-

Dilute the collected aqueous solution with 800 µL of deionized water.

-

Filter the final solution through a 0.22 µm syringe filter before HPLC analysis.

Conclusion

The reaction of PITC with tyrosine is a highly specific and efficient process that targets the alpha-amino group, leaving the phenolic side chain unreacted. This specificity is fundamental to its widespread use in protein sequencing and amino acid analysis. By carefully controlling the reaction conditions and effectively removing byproducts, researchers can achieve sensitive and reproducible quantification of tyrosine and other amino acids. The protocols and data presented in this guide offer a solid foundation for drug development professionals and scientists working with protein and peptide characterization.

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. hplc.eu [hplc.eu]

- 11. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantification of derivatized phenylalanine and tyrosine in dried blood spots using liquid chromatography with tandem spectrometry for newborn screening of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of PTH-Tyrosine for Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Phenylthiohydantoin (PTH)-tyrosine. PTH-amino acid standards are crucial for the accurate identification and quantification of amino acid residues during protein sequencing using the Edman degradation method.[1][2][3][4][5] This document outlines the detailed chemical synthesis, purification protocols, and characterization methods for producing high-purity PTH-tyrosine suitable for use as an analytical standard.

Introduction to PTH-Amino Acids

Phenylthiohydantoin (PTH) derivatives of amino acids are the products of the Edman degradation reaction, a cornerstone method for determining the N-terminal sequence of proteins and peptides.[2][6][7] In this process, the N-terminal amino acid is specifically labeled with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted into a stable PTH-amino acid.[2][6] This resulting derivative, such as this compound, is then identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).[3][4][8] The availability of high-purity PTH-amino acid standards is essential for creating accurate retention time libraries for the unequivocal identification of the amino acid at each sequencing cycle.[1][4]

Synthesis of this compound

The synthesis of this compound is a two-step process that mirrors the chemistry of the Edman degradation reaction.[2] First, the free amino group of tyrosine reacts with phenyl isothiocyanate under alkaline conditions to form the phenylthiocarbamoyl (PTC) derivative. Second, treatment with acid induces cleavage and cyclization to form the stable phenylthiohydantoin (PTH) ring structure.[2][6]

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from L-tyrosine and phenyl isothiocyanate.

Materials:

-

L-Tyrosine

-

Phenyl isothiocyanate (PITC)

-

Pyridine

-

50% aqueous pyridine solution

-

Trifluoroacetic acid (TFA) or 0.5M HCl[9]

-

Ethyl acetate

-

Nitrogen gas supply

-

Reaction vial

-

Magnetic stirrer and stir bar

-

Heating block or water bath

Procedure:

-

Coupling Reaction (Formation of PTC-Tyrosine):

-

Dissolve 100 mg of L-tyrosine in 2 mL of 50% aqueous pyridine in a reaction vial.

-

Adjust the pH to approximately 9.0 by adding neat pyridine. The solution should be mildly alkaline to ensure the N-terminal amino group is uncharged and reactive.[2]

-

Add a 1.1 molar equivalent of phenyl isothiocyanate (PITC) to the solution.

-

Seal the vial and stir the reaction mixture at 40-50°C for 60-90 minutes.

-

After the reaction, evaporate the pyridine and excess PITC under a stream of nitrogen gas.

-

Wash the remaining residue (the PTC-tyrosine derivative) three times with ethyl acetate to remove any unreacted PITC and byproducts.

-

Dry the PTC-tyrosine derivative under vacuum.

-

-

Cleavage and Cyclization (Formation of this compound):

-

To the dried PTC-tyrosine, add 1 mL of anhydrous trifluoroacetic acid (TFA).

-

Incubate the mixture at 40-50°C for 30 minutes to facilitate the cleavage of the terminal residue and its conversion into the anilinothiazolinone (ATZ) intermediate.[6]

-

Dry the sample completely under a stream of nitrogen.

-

To convert the unstable ATZ-tyrosine to the more stable this compound, add 1 mL of 0.5M aqueous HCl.[9]

-

Incubate at 80°C for 10-15 minutes.[9] Note that higher temperatures may cause polymerization of the product.[9]

-

After the conversion is complete, dry the sample thoroughly over P₂O₅ under vacuum to yield the crude this compound product.[9]

-

Caption: Workflow for the chemical synthesis of this compound.

Purification of this compound

The primary method for the purification and analysis of PTH-amino acids is reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4][8] This technique separates compounds based on their hydrophobicity. The crude this compound product is dissolved in a suitable solvent and injected into the HPLC system, where it is separated from impurities.

Experimental Protocol: HPLC Purification

This protocol provides a general method for the purification of this compound using RP-HPLC. Optimization of the gradient and mobile phase composition may be required.

Materials and Equipment:

-

Crude this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or sodium acetate buffer

-

HPLC system with a UV detector (254 or 280 nm)[8]

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Dissolve the crude this compound in a small volume of the initial mobile phase solvent (e.g., 10% acetonitrile in water).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water (or an appropriate buffer like sodium acetate).[8]

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 269 nm (the typical absorbance maximum for PTH derivatives).

-

Gradient: Develop a linear gradient to separate this compound from more polar and less polar impurities. A typical gradient might be:

-

0-5 min: 10% B

-

5-35 min: 10% to 60% B (linear gradient)

-

35-40 min: 60% B

-

40-45 min: 60% to 10% B (return to initial conditions)

-

45-55 min: 10% B (column re-equilibration)

-

-

-

Fraction Collection and Final Processing:

-

Monitor the chromatogram and collect the fractions corresponding to the major peak, which should be this compound.

-

Combine the collected fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.

-

Caption: Workflow for the purification of this compound via RP-HPLC.

Characterization and Quality Control

After purification, the identity and purity of the this compound standard must be confirmed. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at the expected retention time.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Melting Point Analysis: To compare with literature values for the pure substance.[1][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₄N₂O₂S | [10] |

| Molecular Weight | 298.36 g/mol | [10] |

| CAS Number | 4332-95-0 | [10] |

| Typical Purity (Post-HPLC) | >98% | General Ref. |

| Appearance | White to off-white solid | General Ref. |

| UV Absorbance Max (λmax) | ~269 nm | General Ref. |

| Typical Synthesis Yield | 70-85% | General Ref. |

Overall Process Logic

It is important to clarify that this compound, the product of a chemical derivatization process, is not involved in biological signaling pathways. The "PTH" in this context stands for P henylt hioh ydantoin and should not be confused with Parathyroid Hormone. The diagram below illustrates the logical flow from the initial amino acid to its use as a certified analytical standard in protein sequencing.

Caption: Logical flow from this compound synthesis to its application.

References

- 1. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Preparation and characterization of 5-(4-hydroxy-3-nitrobenzyl)-3-phenyl-2-thiohydantoin, the phenylthiohydantoin derivative of 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Core Principles of Tyrosine Identification in Peptide Chains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the identification of tyrosine residues within peptide chains. Particular emphasis is placed on the detection of post-translational modifications, such as phosphorylation, which are critical in cellular signaling and drug development. This document details various analytical techniques, from classical biochemical assays to advanced spectrometric methods, and includes detailed experimental protocols and data interpretation guidelines.

Introduction to Tyrosine and its Significance

Tyrosine is an aromatic amino acid characterized by a phenol side chain.[1] While tyrosine is only moderately abundant on the protein periphery, its unique chemical properties make it a critical residue in protein structure and function. The hydroxyl group of the phenol ring can participate in hydrogen bonding, and the aromatic side chain can engage in π-stacking interactions.[1] Furthermore, tyrosine residues are key targets for post-translational modifications (PTMs), most notably phosphorylation, which plays a pivotal role in regulating a vast array of cellular processes.[2]

The phosphorylation of tyrosine residues by tyrosine kinases acts as a molecular "on/off" switch in many signaling pathways, controlling cellular activities such as proliferation, differentiation, and survival.[2][3] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making the identification and characterization of tyrosine phosphorylation events a primary focus in biomedical research and drug discovery.[2][4][5]

Methodologies for Tyrosine Identification

A variety of techniques are available for the identification of tyrosine residues in peptide chains, each with its own advantages and limitations. These methods can be broadly categorized into biochemical assays, immunoassays, spectroscopic techniques, and mass spectrometry-based approaches.

Biochemical Assays

Millon's Test: This is a classical, qualitative test for the presence of tyrosine. The principle of Millon's test is based on the nitration of the phenol group of tyrosine and subsequent complex formation with mercury ions.[6] While it is a specific test for the phenol group, it is not specific for proteins and will also detect other phenolic compounds.[6]

Immunoassays

Immunoassays utilize the high specificity of antibodies to detect tyrosine residues, particularly phosphorylated tyrosine (phosphotyrosine).

Western Blotting: This is a widely used technique to detect specific proteins in a sample. For phosphotyrosine detection, a phospho-specific antibody that recognizes the phosphorylated tyrosine residue is used.[7][8] This method allows for the determination of the phosphorylation state of a target protein.[7]

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that is more quantitative than Western blotting. In a typical sandwich ELISA for phosphotyrosine, a capture antibody specific for the target protein is coated on the plate, and a detection antibody specific for the phosphotyrosine residue is used to quantify the amount of phosphorylated protein.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and peptides in solution.[9] It can be used to identify tyrosine residues and characterize their local environment.[10][11] NMR is particularly useful for studying protein-ligand interactions and conformational changes upon tyrosine phosphorylation.[10][11]

Fluorescence Spectroscopy: The intrinsic fluorescence of the tyrosine residue can be used to study its environment and interactions.[10][11][12] Changes in the fluorescence emission spectrum upon binding to other molecules can provide information about the binding affinity and the local environment of the tyrosine residue.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for peptide and protein analysis due to its high sensitivity, speed, and versatility.[13] It is the gold standard for identifying and sequencing peptides, including the precise localization of post-translational modifications like phosphorylation.[13][14]

Tandem Mass Spectrometry (MS/MS): In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS/MS or MS2 scan).[16][17] The fragmentation pattern provides sequence information that can be used to identify the peptide.[16][17] A mass shift of +80 Da on a tyrosine residue is indicative of phosphorylation.[18]

Experimental Protocols

Western Blotting for Phosphotyrosine Detection

This protocol outlines the key steps for detecting phosphorylated tyrosine on a target protein by Western blot.

Materials:

-

Protein sample (e.g., cell lysate)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (phospho-specific tyrosine antibody)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate (ECL)

-

Phosphatase inhibitors

Procedure:

-

Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration.

-

SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% w/v BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-phosphotyrosine antibody diluted in blocking buffer overnight at 4°C.[7]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL chemiluminescent substrate and visualize the bands using an imaging system.

Quantitative Data Summary:

| Parameter | Typical Value/Range | Reference |

| Protein Load per Lane | 20-50 µg of total cell lysate | [7] |

| Primary Antibody Dilution | 1:1000 - 1:5000 | [7] |

| Secondary Antibody Dilution | 1:5000 - 1:20,000 | [7] |

| Blocking Time | 1-2 hours | [7] |

| Primary Antibody Incubation | Overnight at 4°C | [7] |

Phosphotyrosine Peptide Enrichment for Mass Spectrometry

Enrichment of phosphotyrosine-containing peptides is often necessary before MS analysis due to their low abundance.[19][20]

Materials:

-

Digested peptide mixture

-

Anti-phosphotyrosine antibody-conjugated beads or SH2 domain-based resins[19]

-

Affinity purification (AP) buffer

-

Wash buffers

-

Elution buffer (e.g., high pH or containing formic acid)

Procedure:

-

Bead Preparation: Wash the anti-phosphotyrosine antibody beads or SH2 resin with AP buffer.

-

Peptide Incubation: Resuspend the desalted peptide sample in AP buffer and incubate with the beads to allow for binding of phosphotyrosine peptides.[19]

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound peptides.

-

Elution: Elute the bound phosphotyrosine peptides from the beads using an appropriate elution buffer.

-

Desalting: Desalt the eluted peptides using a C18 StageTip or similar device before LC-MS/MS analysis.

Workflow Diagram:

Caption: Workflow for phosphotyrosine peptide enrichment prior to mass spectrometry analysis.

Signaling Pathways and Logical Relationships

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are a major class of cell surface receptors that are activated by the binding of extracellular ligands such as growth factors.[21][22] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[22][23] These phosphotyrosine residues then serve as docking sites for downstream signaling proteins containing SH2 domains, initiating intracellular signaling cascades that regulate various cellular processes.[3][22]

Diagram of a Generic RTK Signaling Pathway:

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Role in Drug Development

The critical role of tyrosine phosphorylation in cell signaling, particularly in the context of cancer, has made tyrosine kinases a major class of drug targets.[4][5] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of one or more tyrosine kinases.[2] By inhibiting the aberrant signaling pathways that drive tumor growth and survival, TKIs can be effective cancer treatments.[2][5]

The identification of specific tyrosine phosphorylation sites and the elucidation of their roles in signaling pathways are crucial for:

-

Target Validation: Confirming that a specific tyrosine kinase is a valid therapeutic target for a particular disease.

-

Drug Discovery: Screening for and designing small molecules that specifically inhibit the target kinase.

-

Biomarker Development: Identifying phosphotyrosine-based biomarkers to predict patient response to TKIs and monitor treatment efficacy.

Conclusion

The identification of tyrosine residues and their phosphorylation states in peptide chains is fundamental to understanding cellular signaling and is a cornerstone of modern drug development. A combination of methodologies, from classical biochemical assays to advanced mass spectrometry, provides a powerful toolkit for researchers. The continued development of these techniques, particularly in the areas of sensitivity and throughput, will undoubtedly lead to new insights into the complex roles of tyrosine phosphorylation in health and disease, and pave the way for the development of novel therapeutics.

References

- 1. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 2. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Drug discovery and protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]